molecular formula C15H13NO4 B6415321 4-(4-Ethoxycarbonylphenyl)nicotinic acid, 95% CAS No. 1261986-15-5

4-(4-Ethoxycarbonylphenyl)nicotinic acid, 95%

Cat. No. B6415321
CAS RN: 1261986-15-5
M. Wt: 271.27 g/mol
InChI Key: ZDOXKRCNEOVDHZ-UHFFFAOYSA-N
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Description

4-(4-Ethoxycarbonylphenyl)nicotinic acid (EPCN) is an important intermediate in the synthesis of various heterocyclic compounds. It has been used in the synthesis of drugs, pesticides, and food additives. It is also used in the synthesis of pharmaceuticals and agrochemicals. EPCN is an important building block in the synthesis of heterocyclic compounds and is widely used in the synthesis of drugs, pesticides, and food additives.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxycarbonylphenyl)nicotinic acid, 95% is not well understood. However, it is believed to be involved in the formation of a variety of heterocyclic compounds through its ability to form aryl-aryl bonds. In addition, it is believed to be involved in the formation of a variety of other compounds through its ability to form carbon-carbon bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Ethoxycarbonylphenyl)nicotinic acid, 95% are not well understood. However, it is believed to be involved in the formation of a variety of heterocyclic compounds, which can have various biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(4-Ethoxycarbonylphenyl)nicotinic acid, 95% in lab experiments is its ability to form aryl-aryl bonds, which can be used to synthesize a variety of heterocyclic compounds. However, it has some limitations, such as its low solubility, which can make it difficult to work with in some experiments. Furthermore, its low reactivity can make it difficult to use in some reactions.

Future Directions

There are a number of potential future directions for the use of 4-(4-Ethoxycarbonylphenyl)nicotinic acid, 95% in scientific research. These include the use of 4-(4-Ethoxycarbonylphenyl)nicotinic acid, 95% in the synthesis of a variety of heterocyclic compounds, such as pyridines, imidazoles, and quinolines. In addition, 4-(4-Ethoxycarbonylphenyl)nicotinic acid, 95% could be used in the synthesis of a variety of drugs, pesticides, and food additives. Furthermore, it could be used in the synthesis of a variety of pharmaceuticals and agrochemicals. Finally, it could be used in the synthesis of a variety of other compounds, such as polymers and dyes.

Synthesis Methods

4-(4-Ethoxycarbonylphenyl)nicotinic acid, 95% can be synthesized by a variety of methods including the Suzuki reaction, the Biginelli reaction, and the Ugi reaction. The Suzuki reaction involves the coupling of aryl halides or triflates with an organoboron reagent. The Biginelli reaction involves the condensation of aryl aldehydes, urea, and an inorganic acid. The Ugi reaction involves the reaction of an aldehyde, an amine, and a carboxylic acid. All three reactions can be used to synthesize 4-(4-Ethoxycarbonylphenyl)nicotinic acid, 95%.

Scientific Research Applications

4-(4-Ethoxycarbonylphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of drugs, pesticides, and food additives. It has also been used in the synthesis of pharmaceuticals and agrochemicals. In addition, 4-(4-Ethoxycarbonylphenyl)nicotinic acid, 95% has been used in the synthesis of a variety of heterocyclic compounds, including pyridines, imidazoles, and quinolines.

properties

IUPAC Name

4-(4-ethoxycarbonylphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-2-20-15(19)11-5-3-10(4-6-11)12-7-8-16-9-13(12)14(17)18/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOXKRCNEOVDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692705
Record name 4-[4-(Ethoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261986-15-5
Record name 4-[4-(Ethoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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